Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-
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Overview
Description
Scientific Research Applications
Catalysis and Homogeneous Reduction
Lanthanum complexes have been demonstrated to be efficient and selective catalysts for the deoxygenative reduction of tertiary and secondary amides into amines, utilizing pinacolborane at mild temperatures. This process is selective for both inter- and intramolecular hydroboration of alkenes and alkynes, highlighting the versatility of lanthanide complexes in catalysis. The reaction mechanism involves an unusual mixed-order rate law, suggesting the saturation of the catalyst complex with the reducing agent, and is supported by kinetic, thermodynamic, and DFT studies (Barger et al., 2020).
Photophysical Properties and Bioprobes Design
The tuning of photophysical properties in lanthanide complexes, such as those involving lanthanum, offers considerable potential for the design of bioprobes. This involves the synthesis of ligands with specific functional groups that react with trivalent lanthanide ions to form highly stable complexes with significant metal-centered luminescence. These complexes demonstrate the possibility of fine-tuning lanthanide luminescent probes for applications in bioimaging and sensing, with properties such as long lifetimes and high quantum yields being particularly advantageous (Gassner et al., 2008).
Structural Analysis and Reactivity
Research on tris(η^5-cyclopentadienyl)lanthanides, including lanthanum complexes, has revealed detailed insights into their crystal structures, dynamics, and reactivity. These studies not only provide evidence of the bonding situation and dynamics of the ligands but also offer pathways for synthesizing related compounds, which are useful in various chemical transformations. Such insights are crucial for advancing the application of lanthanum complexes in materials science and catalysis (Baisch et al., 2006).
Polymerization Initiators
Lanthanum complexes have been identified as highly active initiators for the polymerization of cyclic carbonates and lactones. Their ability to catalyze homopolymerizations and random copolymerizations through acyl-oxygen bond cleavage showcases the versatility of lanthanum complexes in polymer chemistry. The study of these processes provides valuable information for the development of novel polymeric materials with potential applications in biodegradable plastics, coatings, and other areas (Ling & Shen, 2002).
Luminescence Sensing
Lanthanide complexes, including those with lanthanum, have been explored for their luminescence sensing capabilities, especially in the near-infrared range. These complexes are sensitive to specific biological substrates like glutamic acid and aspartic acid, which are crucial in neurological functions. The unique emissive properties of these complexes open avenues for their application in biological imaging, environmental monitoring, and the development of sensors for bioanalytical applications (Tsukube et al., 2009).
Safety and Hazards
Mechanism of Action
In terms of its uses, this compound is an important organometallic compound often used as a catalyst in organic synthesis . It can catalyze the polymerization of olefins and is used in the preparation of polymer materials, such as polymers and elastomers . It can also serve as a reducing agent and a supplement to catalysts in organic synthesis .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- involves the reaction of Lanthanum with three equivalents of [(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl] lithium. This reaction is carried out in anhydrous conditions under an inert atmosphere.", "Starting Materials": [ "Lanthanum", "[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl] lithium" ], "Reaction": [ "Step 1: In anhydrous conditions under an inert atmosphere, add three equivalents of [(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl] lithium to a solution of Lanthanum in anhydrous tetrahydrofuran (THF).", "Step 2: Stir the reaction mixture at room temperature for several hours.", "Step 3: Remove the solvent under reduced pressure to obtain the crude product.", "Step 4: Purify the crude product by column chromatography using a suitable solvent system to obtain the desired product, Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-." ] } | |
CAS RN |
68959-87-5 |
Molecular Formula |
C24H33La-7 |
Molecular Weight |
460.4 g/mol |
IUPAC Name |
lanthanum;5-propan-2-ylcyclopenta-1,3-diene;propan-2-ylcyclopentane |
InChI |
InChI=1S/3C8H11.La/c3*1-7(2)8-5-3-4-6-8;/h3*3-7H,1-2H3;/q-5;2*-1; |
InChI Key |
BAWIRXMQUZGNCX-UHFFFAOYSA-N |
SMILES |
CC(C)[C-]1[CH-][CH-][CH-][CH-]1.CC(C)[C-]1C=CC=C1.CC(C)[C-]1C=CC=C1.[La] |
Canonical SMILES |
CC(C)[C-]1[CH-][CH-][CH-][CH-]1.CC(C)[C-]1C=CC=C1.CC(C)[C-]1C=CC=C1.[La] |
Origin of Product |
United States |
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